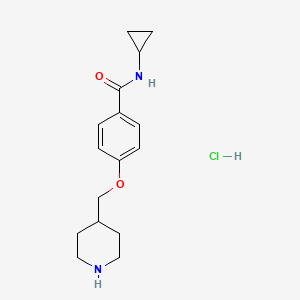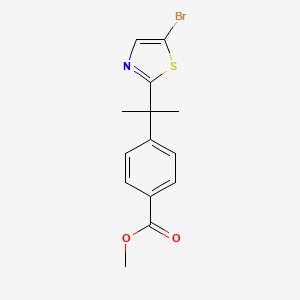
Methyl 4-(2-(5-bromothiazol-2-yl)propan-2-yl)benzoate
Descripción general
Descripción
Methyl 4-(2-(5-bromothiazol-2-yl)propan-2-yl)benzoate, also known as MBT, is a widely used organic compound in the field of scientific research. It is a member of the thiazole family, which is composed of five-membered heterocyclic aromatic compounds containing one sulfur atom and one nitrogen atom. MBT is a versatile compound that can be used in a variety of applications, such as catalysis, organic synthesis, and drug development. It is also used as a reagent in the synthesis of other organic compounds.
Mecanismo De Acción
Methyl 4-(2-(5-bromothiazol-2-yl)propan-2-yl)benzoate is a versatile compound that can be used in a variety of applications due to its ability to interact with different molecules. The mechanism of action of Methyl 4-(2-(5-bromothiazol-2-yl)propan-2-yl)benzoate is based on its ability to form complexes with various molecules, such as metal complexes and peptides. It is also capable of forming hydrogen bonds with other molecules, which allows it to interact with them in a specific manner. Additionally, Methyl 4-(2-(5-bromothiazol-2-yl)propan-2-yl)benzoate is capable of forming covalent bonds with other molecules, which allows it to interact with them in a more specific manner.
Biochemical and Physiological Effects
Methyl 4-(2-(5-bromothiazol-2-yl)propan-2-yl)benzoate has been studied for its potential biochemical and physiological effects. Studies have shown that Methyl 4-(2-(5-bromothiazol-2-yl)propan-2-yl)benzoate can act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes. Additionally, Methyl 4-(2-(5-bromothiazol-2-yl)propan-2-yl)benzoate has been shown to exhibit anti-inflammatory and antioxidant activities. It has also been shown to possess antimicrobial activity against a variety of bacteria, including Escherichia coli and Staphylococcus aureus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 4-(2-(5-bromothiazol-2-yl)propan-2-yl)benzoate is a versatile compound that can be used in a variety of laboratory experiments. It is relatively easy to synthesize and is relatively stable in the presence of air and light. Additionally, Methyl 4-(2-(5-bromothiazol-2-yl)propan-2-yl)benzoate is relatively soluble in organic solvents, which makes it ideal for use in organic synthesis reactions. However, Methyl 4-(2-(5-bromothiazol-2-yl)propan-2-yl)benzoate is relatively insoluble in water, which can limit its use in aqueous reactions.
Direcciones Futuras
The potential applications of Methyl 4-(2-(5-bromothiazol-2-yl)propan-2-yl)benzoate are vast and continue to be explored. Some potential future directions for Methyl 4-(2-(5-bromothiazol-2-yl)propan-2-yl)benzoate include its use in the development of new drugs, catalysts, and polymers. Additionally, Methyl 4-(2-(5-bromothiazol-2-yl)propan-2-yl)benzoate could be used in the development of new materials, such as nanomaterials and biomaterials. Additionally, Methyl 4-(2-(5-bromothiazol-2-yl)propan-2-yl)benzoate could be used in the development of new imaging technologies, such as fluorescence-based imaging. Finally, Methyl 4-(2-(5-bromothiazol-2-yl)propan-2-yl)benzoate could be used in the development of new analytical techniques, such as mass spectrometry and nuclear magnetic resonance.
Aplicaciones Científicas De Investigación
Methyl 4-(2-(5-bromothiazol-2-yl)propan-2-yl)benzoate is used in a variety of scientific research applications, such as catalysis, organic synthesis, and drug development. It can be used as a reagent in the synthesis of various organic compounds, including heterocyclic compounds, peptides, and polymers. It is also used as a catalyst in the synthesis of various pharmaceuticals, including antibiotics, antifungals, and antivirals. Additionally, Methyl 4-(2-(5-bromothiazol-2-yl)propan-2-yl)benzoate is used as a reagent in the synthesis of various metal complexes, such as palladium and ruthenium complexes.
Propiedades
IUPAC Name |
methyl 4-[2-(5-bromo-1,3-thiazol-2-yl)propan-2-yl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO2S/c1-14(2,13-16-8-11(15)19-13)10-6-4-9(5-7-10)12(17)18-3/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXTHMVUCTMPJJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)C(=O)OC)C2=NC=C(S2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(2-(5-bromothiazol-2-yl)propan-2-yl)benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Methyl-1-[4-(piperidin-4-ylmethoxy)benzoyl]-piperidine hydrochloride](/img/structure/B1397006.png)
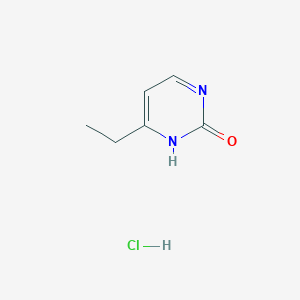
![4-{[4-(Pyrrolidin-1-ylcarbonyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1397008.png)
![ethyl 4-{[(2,3-dihydro-1H-inden-5-yl)carbamoyl]amino}benzoate](/img/structure/B1397010.png)
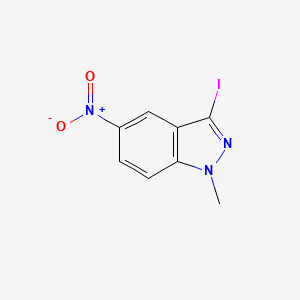
![3-Phenyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B1397013.png)
![1-{2-[4-(Trifluoromethyl)piperidin-1-yl]ethyl}imidazolidin-2-one](/img/structure/B1397014.png)

![Ethyl 4-({[(ethoxycarbonyl)amino]methanethioyl}amino)benzoate](/img/structure/B1397018.png)
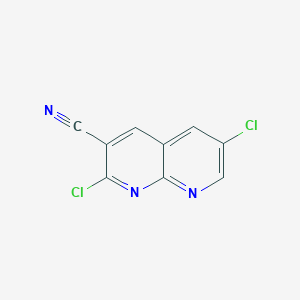
![3-(4-Chloro-2-fluorophenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B1397021.png)
![4-{[(4-Chloro-2-fluorophenyl)amino]methyl}piperidin-4-ol](/img/structure/B1397022.png)
![4-[4-(Piperidin-4-ylmethoxy)benzoyl]morpholinehydrochloride](/img/structure/B1397025.png)
